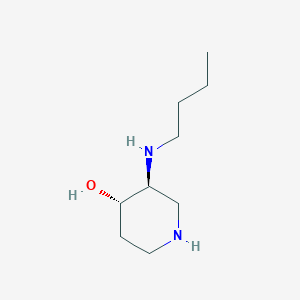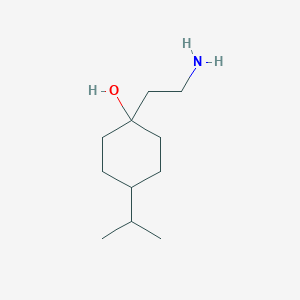
3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a sulfonyl chloride group, and an ethoxyphenyl substituent. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyphenyl)-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
3-(2-Ethoxyphenyl)-1,2-oxazole+Chlorosulfonic acid→3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous base (e.g., NaOH)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules.
Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(2-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. The ethoxy group can also affect the compound’s interactions with biological targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C11H10ClNO4S |
|---|---|
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO4S/c1-2-16-10-6-4-3-5-8(10)9-7-11(17-13-9)18(12,14)15/h3-7H,2H2,1H3 |
Clé InChI |
KAEFGVGNVUZYMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NOC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine](/img/structure/B13185677.png)


![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)






![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


